6,11-Dihydro-5H-dibenzo[b,E]azepine
Overview
Description
6,11-Dihydro-5H-dibenzo[b,E]azepine is a tricyclic compound with the molecular formula C14H13N. It is known for its unique structure, which consists of a seven-membered ring fused to two benzene rings.
Mechanism of Action
Target of Action
The primary targets of 6,11-Dihydro-5H-dibenzo[b,E]azepine It’s known that many dibenzazepine compounds interact with various receptors in the nervous system .
Mode of Action
The exact mode of action of This compound It’s known to act as an organic electrophile in the p4s10/acyloin reaction .
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s known to cause the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis .
Result of Action
The molecular and cellular effects of This compound It’s known to cause the esterification of free carboxyl groups .
Biochemical Analysis
Biochemical Properties
6,11-Dihydro-5H-dibenzo[b,E]azepine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific context. Additionally, this compound can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade when exposed to light or high temperatures. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter activity or reducing inflammation. At high doses, it can cause toxic or adverse effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range produces the desired biological response without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites. These metabolic processes can influence the compound’s activity, duration of action, and elimination from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its entry into target cells. Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular energy production and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,11-Dihydro-5H-dibenzo[b,E]azepine typically involves the reduction of 5H-dibenzo[b,E]azepine-6,11-dione. One common method includes the use of zinc powder, an organic acid, and a catalyst in a reaction solvent. The reaction mixture is heated and stirred until the desired product is obtained. The product is then extracted using trichloromethane, washed, dried, and purified .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of cost-effective raw materials and efficient reaction conditions is crucial for the economic viability of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: 6,11-Dihydro-5H-dibenzo[b,E]azepine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to obtain derivatives with different properties and applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like zinc powder or sodium borohydride are used in the reduction reactions.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid under controlled conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different chemical and biological properties .
Scientific Research Applications
6,11-Dihydro-5H-dibenzo[b,E]azepine has a wide range of applications in scientific research:
Comparison with Similar Compounds
5H-Dibenz[b,f]azepine:
10,11-Dihydro-5H-dibenz[b,f]azepine: Another tricyclic compound with similar structural features and applications.
Uniqueness: 6,11-Dihydro-5H-dibenzo[b,E]azepine is unique due to its specific ring structure and the versatility it offers in chemical modifications. This makes it a valuable compound for developing new derivatives with diverse applications in various fields .
Properties
IUPAC Name |
6,11-dihydro-5H-benzo[c][1]benzazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-2-7-13-10-15-14-8-4-3-6-12(14)9-11(13)5-1/h1-8,15H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHVGIKWUJCBLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CNC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196333 | |
Record name | 6,11-Dihydro-5H-dibenz(b,e)azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449-55-8 | |
Record name | 6,11-Dihydro-5H-dibenz[b,e]azepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=449-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,11-Dihydro-5H-dibenz(b,e)azepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000449558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 449-55-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,11-Dihydro-5H-dibenz(b,e)azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,11-dihydro-5H-dibenz[b,e]azepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence and position of methyl substituents influence the hydrogen bonding patterns in 6,11-dihydro-5H-dibenzo[b,E]azepine-6-carboxylic acid derivatives?
A: Research has shown that the introduction of methyl groups significantly alters the hydrogen bonding patterns in this compound-6-carboxylic acid derivatives [].
- Unsubstituted: In the unsubstituted derivative, a combination of O-H...O and C-H...O hydrogen bonds link the molecules into sheet-like structures [].
- Monomethyl: Introducing a single methyl group disrupts the sheet formation, resulting in simpler C(7) chains linked by O-H...O hydrogen bonds [].
- Dimethyl: With two methyl groups, a more complex three-dimensional framework arises due to a combination of O-H...O, C-H...O, and C-H...π(arene) interactions [].
Q2: Can you describe the typical conformation of the azepine ring in these compounds and how substituents influence it?
A: In the studied derivatives, the azepine ring generally adopts a conformation intermediate between a boat and a twist-boat form []. The positioning of substituents on the azepine ring plays a crucial role in its overall conformation. For instance, in (6RS,11RS)-11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide, both the carboxamide and ethyl substituents prefer quasi-equatorial positions, likely minimizing steric hindrance [].
Q3: Beyond the carboxylic acid derivatives, what other interesting structural features are observed in related this compound compounds?
A: Research on (6RS,11RS)-11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide reveals that, in addition to the typical O-H...O hydrogen bonding, N-H...O, N-H...π(arene), and C-H...π(arene) interactions also contribute to the formation of complex supramolecular structures []. This suggests a rich potential for diverse intermolecular interactions within this class of compounds.
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